Bph-715

概要

説明

準備方法

BPH-715の合成には、3-(デシロキシ)-1-(2-水素ホスホナート-2-ホスホノエチル)ピリジン-1-イウムと適切な試薬を制御された条件下で反応させることが含まれます . 詳細な合成経路と反応条件は、機密情報であり、公開文献では広く公開されていません. 工業生産方法は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います .

化学反応の分析

BPH-715は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: この化合物は、還元されて、さまざまな還元された生成物を形成することができます。

置換: This compoundは、1つまたは複数の官能基が他の基に置き換わる置換反応を起こすことができます. これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: ビスホスホネートがさまざまな化学プロセスに与える影響を研究するためのモデル化合物として使用されます。

生物学: This compoundは、ハマダラカの肝臓ステージの増殖に関与する生物学的経路を調査するために使用されます.

科学的研究の応用

In Vitro Studies

BPH-715 has shown promising results in vitro against various cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H460 (non-small cell lung cancer)

- SF-268 (human glioblastoma)

It demonstrated significantly lower IC50 values (~100–200 nM) compared to traditional bisphosphonates, indicating a higher potency in inhibiting tumor cell growth . The absence of rescue from growth inhibition by farnesol or geranylgeraniol further emphasizes its unique mechanism of action.

In Vivo Studies

In mouse xenograft models using SK-ES-1 sarcoma cells, this compound exhibited superior efficacy over zoledronate, significantly reducing tumor growth without adverse effects such as weight loss . The compound's lipophilic nature allows for direct action on tumor cells, enhancing its therapeutic potential.

Non-Oncological Applications

Beyond its anticancer properties, this compound is being investigated for various other applications:

Bone Health

While traditional bisphosphonates are primarily used for bone resorption diseases, this compound's unique properties may allow it to be repurposed for enhancing bone health or targeting specific bone-related pathologies. However, its effectiveness in promoting bone mineralization remains to be fully elucidated .

Targeting Other Diseases

Research indicates that bisphosphonates, including this compound, may have immunomodulatory effects and potential applications in treating diseases beyond bone disorders. These include:

- Cardiovascular diseases

- Inflammatory conditions

- Protozoan infections

The compound's ability to interact with monocytes/macrophages suggests a broader therapeutic profile that warrants further investigation .

Efficacy Data Table

| Study Type | Cell Line | IC50 (nM) | Comparison Compound | Comparison IC50 (μM) |

|---|---|---|---|---|

| In Vitro | MCF-7 | 200 | Zoledronate | 15 |

| In Vitro | NCI-H460 | 150 | Pamidronate | 140 |

| In Vivo | SK-ES-1 (mouse) | N/A | Zoledronate | N/A |

Case Studies

Case Study 1: Tumor Growth Inhibition

In a study evaluating the effects of this compound on tumor growth in vivo, researchers found that this compound not only inhibited tumor proliferation but also reduced invasiveness compared to traditional bisphosphonates. This was attributed to its dual inhibition mechanism affecting both FPPS and GGPPS pathways .

Case Study 2: Immunomodulatory Effects

Another research effort highlighted the immunomodulatory effects of this compound on macrophage activity, suggesting potential applications in inflammatory diseases where modulation of immune responses is beneficial .

作用機序

BPH-715は、イソプレノイド生合成経路に関与する酵素、特にファルネシルジホスファートシンターゼとゲラニルゲラニルジホスファートシンターゼの活性を阻害することで、その効果を発揮します . これらの酵素は、プラズモジウム種の生存と増殖に不可欠です. これらの酵素を阻害することで、this compoundは、必須のイソプレノイド化合物の生合成を阻害し、寄生虫の死滅につながります .

類似の化合物との比較

This compoundは、リセドロン酸やパミドロン酸などの他のビスホスホネートと比較されます . これらの化合物はすべて、類似の酵素を阻害しますが、this compoundはより親油性であり、細胞膜を透過して効果を発揮する能力が高まります . この親油性により、this compoundは、対応する化合物と比較して、ハマダラカの肝臓ステージの増殖に対するより強力な阻害剤となっています .

類似の化合物

- リセドロン酸

- パミドロン酸

- BPH-942

- BPH-943

This compoundは、その高い親油性とハマダラカの肝臓ステージの増殖に対する強力な阻害効果により、新しい抗マラリア療法の開発のための有望な候補となっています .

類似化合物との比較

BPH-715 is compared with other bisphosphonates such as risedronate and pamidronate . While all these compounds inhibit similar enzymes, this compound is more lipophilic, which enhances its ability to penetrate cell membranes and exert its effects . This lipophilicity makes this compound a more potent inhibitor of Plasmodium liver-stage growth compared to its counterparts .

Similar Compounds

- Risedronate

- Pamidronate

- BPH-942

- BPH-943

This compound stands out due to its higher lipophilicity and potent inhibitory effects on Plasmodium liver-stage growth, making it a promising candidate for the development of new antimalarial therapies .

生物活性

BPH-715 is a novel lipophilic bisphosphonate that has garnered attention for its potent biological activity, particularly in inhibiting tumor cell growth and exhibiting antimalarial properties. This compound acts primarily through the inhibition of two key enzymes: farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), which are crucial in the mevalonate pathway, impacting various cellular processes including proliferation and survival.

Enzyme Inhibition

This compound inhibits both FPPS and GGPPS, leading to significant biological effects:

- FPPS Inhibition : This enzyme is involved in the synthesis of farnesyl pyrophosphate, a precursor for several important biomolecules. Inhibition can disrupt cellular signaling pathways that rely on farnesylation.

- GGPPS Inhibition : GGPPS is critical for the synthesis of geranylgeranyl pyrophosphate, which is also vital for protein prenylation. This compound's ability to inhibit GGPPS has been linked to its effectiveness against tumor cells and Plasmodium species.

Comparative Potency

In comparative studies, this compound demonstrated superior potency against human tumor cell lines compared to traditional bisphosphonates like zoledronate and pamidronate. The IC50 values for this compound were reported to be approximately 100-200 nM , significantly lower than those of conventional bisphosphonates, which ranged from 15 µM to 140 µM .

Cell Growth Inhibition Studies

This compound was tested across various human tumor cell lines. The results indicated:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 100-200 | Dual inhibition of FPPS and GGPPS |

| Zoledronate | 15,000 | Primarily FPPS inhibition |

| Pamidronate | 140,000 | Primarily FPPS inhibition |

These findings suggest that this compound not only inhibits cell growth more effectively but also does so through a dual-target mechanism that traditional bisphosphonates do not possess .

Case Studies

In vivo studies demonstrated that this compound effectively inhibited the growth of tumors in animal models. For instance, in xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The compound's hydrophobic nature facilitated its cellular uptake, enhancing its efficacy .

Antimalarial Activity

This compound also exhibits activity against Plasmodium falciparum, the causative agent of malaria. It was shown to inhibit liver-stage growth with an IC50 value of 10 µM in HepG2 cells. This dual functionality highlights this compound's potential as a therapeutic agent not only in oncology but also in infectious disease management .

Pharmacokinetics and Safety Profile

While this compound shows promising biological activity, its pharmacokinetic properties are crucial for determining its clinical applicability. Studies suggest that the compound's lipophilicity aids in better absorption and distribution within tissues, although longer alkyl-chain derivatives may face challenges regarding pharmacokinetics due to increased hydrophobicity .

Safety Considerations

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential side effects associated with prolonged use .

特性

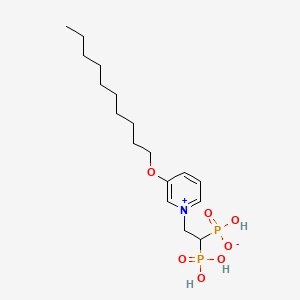

IUPAC Name |

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUOZDBUEKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059677-23-4 | |

| Record name | BPH-715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPH-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。